6-amino-4-(2-furyl)-3-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-Amino-4-(furan-2-yl)-3-phenyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound that belongs to the class of pyrano[2,3-c]pyrazoles.
Preparation Methods
The synthesis of 6-amino-4-(furan-2-yl)-3-phenyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile can be achieved through a one-pot multicomponent reaction. This involves the reaction of ethyl 3-oxobutanoate, hydrazine hydrate, five-membered heterocyclic aldehydes, and malononitrile in the presence of an ionic liquid medium such as [BMIM]BF4 at 70–75°C for 110–120 minutes . This method offers several advantages, including high yields, straightforward protocol, and environmentally friendly conditions .
Chemical Reactions Analysis
6-Amino-4-(furan-2-yl)-3-phenyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-amino-4-(furan-2-yl)-3-phenyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to exhibit good binding energy against human epidermal growth factor receptor protein, which plays a crucial role in the regulation of cell growth and survival . This interaction can lead to the inhibition of cancer cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
6-Amino-4-(furan-2-yl)-3-phenyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile can be compared with other pyrano[2,3-c]pyrazole derivatives such as:
- 6-Amino-4-(thiophen-2-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-Amino-4-(pyrrol-2-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
These compounds share similar structural features but differ in their substituents, which can influence their biological activities and chemical reactivity .
Properties
Molecular Formula |
C17H12N4O2 |
---|---|
Molecular Weight |
304.30 g/mol |
IUPAC Name |
6-amino-4-(furan-2-yl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C17H12N4O2/c18-9-11-13(12-7-4-8-22-12)14-15(10-5-2-1-3-6-10)20-21-17(14)23-16(11)19/h1-8,13H,19H2,(H,20,21) |
InChI Key |
BSOFDWMEXIKMGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC=CO4 |
Origin of Product |
United States |
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